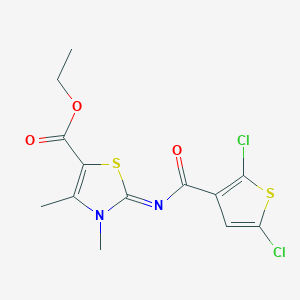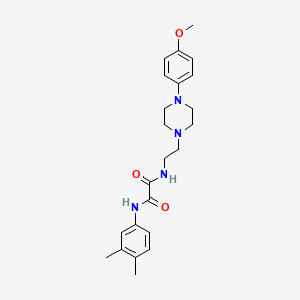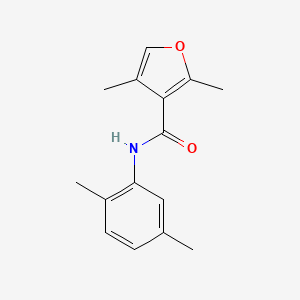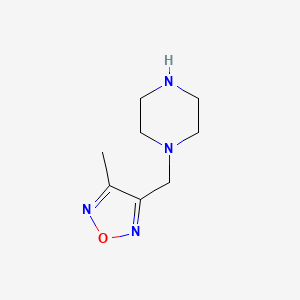
Ethyl 2-(2,5-dichlorothiophene-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a thiophene ring, a carboxylate ester, and a thiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The compound also contains two chlorine atoms and an ester functional group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The thiophene and thiazole rings might undergo electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterisation
- Studies have synthesized novel ethyl-substituted thiazole and thiophene derivatives, exploring their structural characterization through methods such as NMR, IR, and mass spectrometry. These compounds have been evaluated for their antimicrobial activities, demonstrating the potential for developing new therapeutic agents (Spoorthy et al., 2021).
Antimicrobial and Antioxidant Activities
- Research on ethyl-substituted thiophene derivatives has shown significant antimicrobial and antioxidant properties, highlighting their potential in medical and pharmaceutical applications. These compounds have been tested against various bacterial and fungal strains, showing excellent antibacterial and antifungal activity, as well as notable antioxidant potential (Raghavendra et al., 2016).
Photophysical Properties and Material Science
- Investigations into the photophysical properties of ethyl-substituted thiazole derivatives have revealed their potential as singlet-oxygen sensitizers and in the development of materials with specific photophysical characteristics. These studies contribute to the understanding of these compounds' roles in photovoltaic devices and organic electronics (Amati et al., 2010).
Anticancer Activity
- Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their anticancer activity. Such studies are crucial for the development of new therapeutic agents targeting specific cancer cell lines, demonstrating the potential of these compounds in oncology (Abdel-Motaal et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. The presence of the chlorine atoms might also imply that it could generate toxic gases if heated .
properties
IUPAC Name |
ethyl 2-(2,5-dichlorothiophene-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S2/c1-4-20-12(19)9-6(2)17(3)13(22-9)16-11(18)7-5-8(14)21-10(7)15/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSKCYFJGHEYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=C(SC(=C2)Cl)Cl)S1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-dichlorothiophene-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)
![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)
![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)

![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)

